molecular formula C20H18N4O2S B6459713 3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione CAS No. 2548989-00-8

3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione

Cat. No.: B6459713
CAS No.: 2548989-00-8
M. Wt: 378.4 g/mol
InChI Key: AFKMLYIQJLEMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione is a heterocyclic compound featuring a benzothiazole-1,1-dione core linked to a piperazine ring substituted with a quinoline moiety. This structure combines aromatic and heterocyclic systems, which are common in pharmaceuticals targeting central nervous system (CNS) receptors, kinases, or inflammatory pathways.

Properties

IUPAC Name

3-(4-quinolin-4-ylpiperazin-1-yl)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c25-27(26)19-8-4-2-6-16(19)20(22-27)24-13-11-23(12-14-24)18-9-10-21-17-7-3-1-5-15(17)18/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFKMLYIQJLEMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=NC3=CC=CC=C32)C4=NS(=O)(=O)C5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-[4-(quinolin-4-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione involves its interaction with various molecular targets:

Comparison with Similar Compounds

Key Observations:

Substituent Diversity: The quinolin-4-yl group in the target compound distinguishes it from pyrimidinyl (), benzoyl (), or chloroacetyl () analogs. Quinoline’s planar aromatic structure may enhance DNA intercalation or receptor binding compared to bulkier substituents.

Molecular Weight : The target compound’s molecular weight (unreported in evidence) likely exceeds 400 Da, similar to pyrimidinyl and benzoyl analogs (385–386 Da), suggesting moderate bioavailability.

Synthetic Yields: Urea derivatives (e.g., 11a–11o) exhibit high yields (83–88%), implying feasible scalability for the quinolin-4-yl variant if similar synthetic routes are employed .

Pharmacological and Functional Comparisons

While direct pharmacological data for the quinolin-4-yl compound are absent, inferences can be drawn from related structures:

  • Receptor Modulation: Piperazine-linked dibenzoazepine derivatives () act as H1 and 5-HT2A receptor modulators for sleep disorders. The quinolin-4-yl group’s electron-rich nature may similarly target serotonin or histamine receptors.
  • The benzothiazole-1,1-dione core in the target compound could mimic this activity.
  • Antimicrobial Activity: Quinoline derivatives are known for antimalarial and antibacterial effects. The combination with a piperazine-thiazole system (as in ) might broaden its spectrum.

Physicochemical Properties

  • Solubility: The sulfone group in benzothiazole-1,1-dione enhances water solubility compared to non-sulfonated analogs.
  • Stability: Piperazine rings generally improve metabolic stability, but the quinolin-4-yl group may increase susceptibility to cytochrome P450 oxidation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.